molecular formula C20H32O2 B1260287 Dictyol E

Dictyol E

Cat. No. B1260287
M. Wt: 304.5 g/mol
InChI Key: WSCIOJNUJRINER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyol E is a natural product found in Dictyota fasciola, Dictyota dichotoma var. intricata, and other organisms with data available.

Scientific Research Applications

  • Biomedical Research Applications :

    • Dictyol E and related compounds have been used in biomedical research, focusing on immune-cell disease, chemotaxis, and mechanisms of drug action. These studies utilize Dictyostelium discoideum as a model system for analyzing cellular and molecular mechanisms relevant to human health (Williams et al., 2006).
  • Gene Expression and Functional Genomics :

    • Research on gene expression in Dictyostelium discoideum, a social amoeba, has benefited from Dictyol E. This research is pivotal for understanding various biological processes and generating novel insights, particularly in the context of genomics and transcriptomics (Stajdohar et al., 2017).
  • Pharmacogenetic Research :

    • Dictyol E has been employed in pharmacogenetic research using Dictyostelium discoideum. This research model provides methodological advantages for understanding the molecular mechanism of action of compounds, including natural products and medicines (Otto et al., 2016).
  • Antibacterial Activity :

    • The antibacterial activity of Dictyol E has been evaluated. It's found to be effective against various microorganisms, showcasing its potential in the field of antimicrobial research (Riad et al., 2020).
  • Cancer Research :

    • Dictyol E has been studied for its anti-cancer activities. This research is significant for understanding the potential therapeutic applications of Dictyol E in treating cancer (Ovenden et al., 2012).

properties

Product Name

Dictyol E

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol

InChI

InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3

InChI Key

WSCIOJNUJRINER-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O

synonyms

dictyol E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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